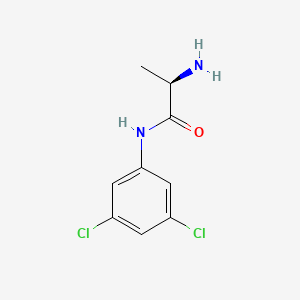
(R)-2-amino-N-(3,5-dichlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-amino-N-(3,5-dichlorophenyl)propanamide is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an amino group, a dichlorophenyl group, and a propanamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-N-(3,5-dichlorophenyl)propanamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine under controlled conditions. One common method involves the use of N,N-dimethylformamide as a solvent and a temperature of around 60°C to facilitate the reaction . The reaction proceeds through the formation of an intermediate, which is then converted to the final product through subsequent steps.
Industrial Production Methods
Industrial production of ®-2-amino-N-(3,5-dichlorophenyl)propanamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-N-(3,5-dichlorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and dichlorophenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted compounds with different chemical properties.
Scientific Research Applications
®-2-amino-N-(3,5-dichlorophenyl)propanamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-amino-N-(3,5-dichlorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-2-amino-N-(3,5-dichlorophenyl)propanamide include other dichlorobenzamide derivatives, such as:
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
What sets ®-2-amino-N-(3,5-dichlorophenyl)propanamide apart from similar compounds is its specific chiral configuration and the presence of both amino and dichlorophenyl groups
Properties
Molecular Formula |
C9H10Cl2N2O |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
(2R)-2-amino-N-(3,5-dichlorophenyl)propanamide |
InChI |
InChI=1S/C9H10Cl2N2O/c1-5(12)9(14)13-8-3-6(10)2-7(11)4-8/h2-5H,12H2,1H3,(H,13,14)/t5-/m1/s1 |
InChI Key |
MASWNPTVDQRZQO-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC(=CC(=C1)Cl)Cl)N |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















